2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-oxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S/c11-8-3-5(9(12)13)6-4-14-2-1-7(6)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13) |
InChI Key |
SJNTWERCLZWWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a pyridine derivative reacts with a sulfur-containing reagent under specific conditions to form the thiopyrano structure . Another approach involves the [4+2] cyclization, which combines a diene and a dienophile in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets are still under investigation, but its unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid and related heterocyclic compounds:
Structural and Functional Analysis
- Thiopyrano-Pyridine vs. Thieno-Pyrrole Systems: The thiopyrano-pyridine scaffold (present in the target compound) differs from thieno-pyrrole systems (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) in ring fusion geometry and heteroatom placement. The former contains a pyridine nitrogen and sulfur in a six-membered thiopyrano ring, while the latter integrates sulfur into a five-membered thiophene ring fused to pyrrole. This distinction may influence electronic properties and binding affinities in biological systems .
- Substituent Effects: The hydroxyl group in the target compound contrasts with the chloro substituent in its 3-carboxylic acid analog (). The carboxylic acid group at position 4 is a critical pharmacophore shared with 4-pyridoxic acid () and pyrido-indole derivatives (). This moiety is often associated with enzyme inhibition (e.g., aldose reductase) or antioxidant activity due to metal chelation or radical scavenging .
- Biological Activity Insights: Pyrido-indole derivatives () demonstrate that saturation of the heterocyclic core (e.g., hexahydro vs. tetrahydro) significantly reduces aldose reductase inhibition, highlighting the importance of planarity and conjugation for target engagement. This suggests that the thiopyrano-pyridine core’s rigidity may favor similar enzymatic interactions . 4-Pyridoxic acid’s antioxidant efficacy in erythrocyte systems () implies that the target compound’s -OH and -COOH groups could synergize to neutralize reactive oxygen species, though experimental validation is needed .
Q & A
Q. Advanced Research Focus
- DFT calculations : Gaussian 16 or ORCA to model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) for sites prone to electrophilic attack.
- MD simulations : GROMACS for assessing solvation effects and conformational stability over 100-ns trajectories.
- QSAR modeling : Train models using descriptors like logP, polar surface area, and topological indices to predict bioavailability .
How can researchers design derivatives of this compound to enhance metabolic stability while retaining activity?
Advanced Research Focus
Strategies :
- Bioisosteric replacement : Substitute the hydroxy group with a methoxy or trifluoromethyl group to reduce Phase II metabolism .
- Prodrug synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo .
- Cyclopropane integration : Introduce cyclopropyl groups to rigidify the thiopyrano ring, as seen in chlorinated pyridine analogs .
Validation : - Microsomal stability assays : Incubate derivatives with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
